

UCL-TRO-1938 experimental protocol for cell culture

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Compound of Interest

Compound Name: UCL-TRO-1938

Cat. No.: B15541133

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Application Notes and Protocols: UCL-TRO-1938

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **UCL-TRO-1938**, a selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3K α). **UCL-TRO-1938** serves as a valuable tool for investigating the PI3K/AKT signaling pathway and its roles in cellular processes such as proliferation and survival.^{[1][2][3]} The following sections detail the compound's activity, protocols for key in vitro experiments, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data Summary

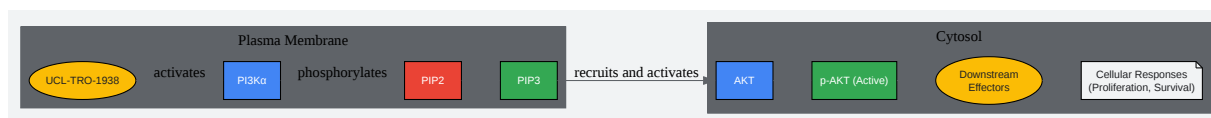
UCL-TRO-1938 has been characterized across various in vitro and cellular assays to determine its potency and efficacy. The following tables summarize the key quantitative data for its effects on PI3K α activity and downstream cellular responses.

Table 1: In Vitro and Cellular Activity of **UCL-TRO-1938**

| Parameter | Value | Assay Conditions | Reference |
|---------------------------------|--------------------|---------------------------------------|-----------|
| EC50 (PI3K α activation) | ~60 μ M | In vitro lipid kinase activity | [1][4] |
| Kd (binding to PI3K α) | 16 \pm 2 μ M | Differential Scanning Fluorimetry | [1] |
| Kd (binding to PI3K α) | 36 \pm 5 μ M | Surface Plasmon Resonance | [1] |
| EC50 (AKT Phosphorylation) | 2-4 μ M | A549 cells | |
| EC50 (PIP3 Increase) | 5 μ M | Mouse Embryonic Fibroblasts (MEFs) | |
| EC50 (Metabolic Activity) | ~0.5 μ M | PI3K α -WT MEFs, 24h treatment | [1][5] |

Signaling Pathway

UCL-TRO-1938 allosterically activates PI3K α , a critical node in growth factor signaling pathways.[1][4] Upon activation, PI3K α phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism.



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PI3K/AKT signaling pathway activated by **UCL-TRO-1938**.

Experimental Protocols

The following are detailed protocols for assessing the cellular activity of **UCL-TRO-1938**.

Protocol 1: Assessment of AKT Phosphorylation by ELISA

This protocol describes how to measure the activation of the PI3K α pathway by quantifying the phosphorylation of AKT at Serine 473 in A549 cells.

Materials:

- A549 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin (P/S)
- Phosphate Buffered Saline (PBS)
- **UCL-TRO-1938**
- DMSO
- 96-well plates
- AKT (pS473) ELISA kit

Procedure:

- Cell Seeding: Seed A549 cells in 96-well plates at a density of 50,000 cells per well in DMEM supplemented with 10% FBS and 1% P/S.^[1]
- Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

- Serum Starvation: The next day, wash the cells once with PBS and replace the medium with serum-free DMEM. Incubate for 24 hours to synchronize the cells and reduce basal signaling.[1]
- Compound Preparation: Prepare a 10 mM stock solution of **UCL-TRO-1938** in DMSO.[6] Create a serial dilution (e.g., an 8-point concentration response curve) in DMSO.
- Cell Treatment: On the day of the experiment, replace the medium with fresh serum-free DMEM. Add the diluted **UCL-TRO-1938** or vehicle control (DMSO) to the wells and incubate for the desired time (e.g., 40 minutes).[4]
- ELISA: Lyse the cells and proceed with the AKT (pS473) ELISA according to the manufacturer's instructions to determine the levels of phosphorylated AKT.

Protocol 2: Cell Proliferation Assay

This protocol is used to assess the effect of **UCL-TRO-1938** on the proliferation of Mouse Embryonic Fibroblasts (MEFs).

Materials:

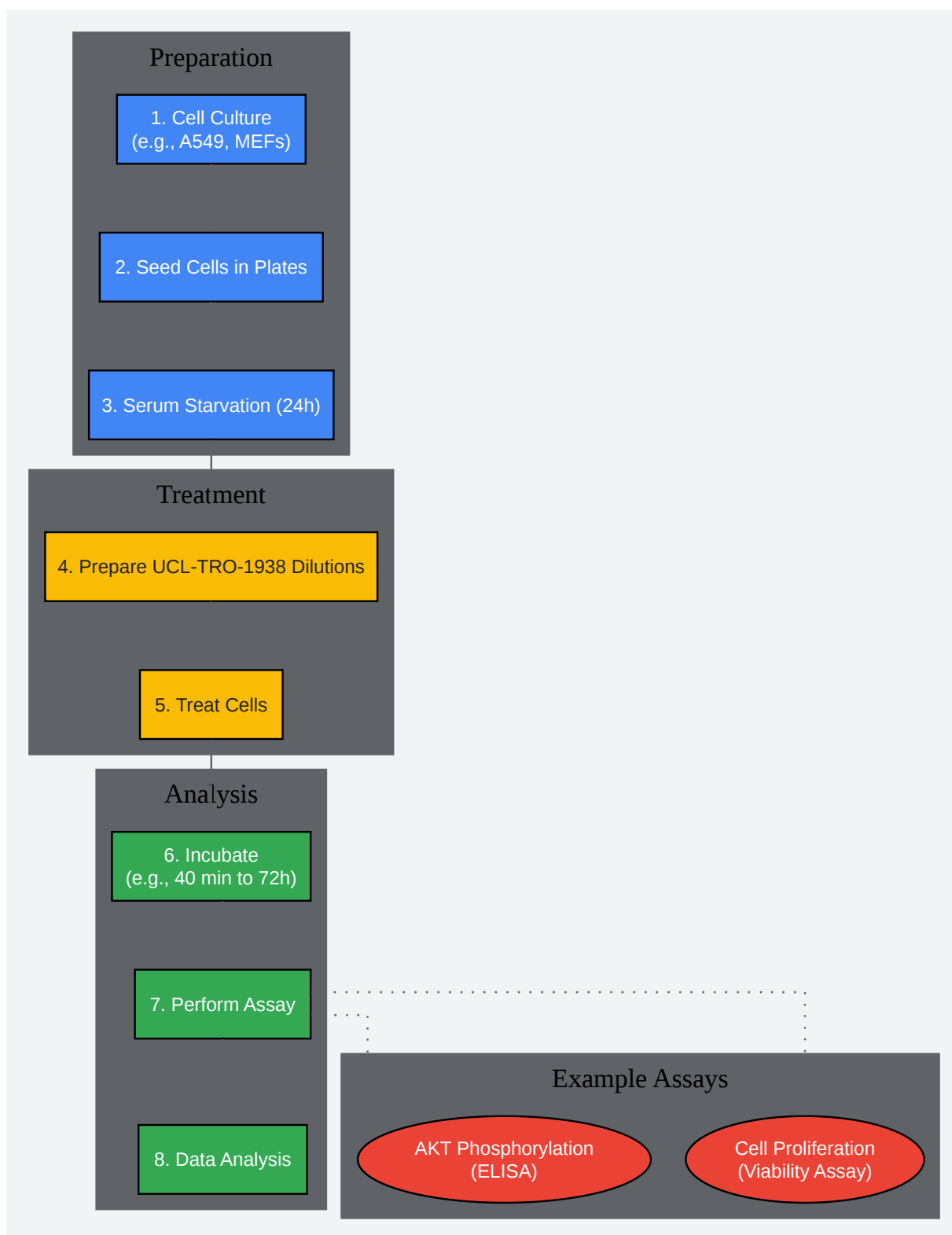
- PI3K α -WT and PI3K α -KO MEFs
- DMEM
- FBS
- P/S
- **UCL-TRO-1938**
- DMSO
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

- Cell Seeding: Seed PI3K α -WT and PI3K α -KO MEFs in 96-well plates at an appropriate density in DMEM with 10% FBS and 1% P/S.
- Serum Starvation: After allowing the cells to adhere overnight, wash with PBS and switch to serum-free DMEM for 24 hours.
- Compound Preparation: Prepare a stock solution of **UCL-TRO-1938** in DMSO and create a serial dilution to achieve the desired final concentrations (e.g., 0.01-100 μ M).^[4]
- Cell Treatment: Treat the cells with the various concentrations of **UCL-TRO-1938** or DMSO as a vehicle control.
- Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C and 5% CO₂.^[1]
- Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure the luminescence or fluorescence using a plate reader to determine the relative number of viable cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of **UCL-TRO-1938**.



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General experimental workflow for **UCL-TRO-1938**.

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